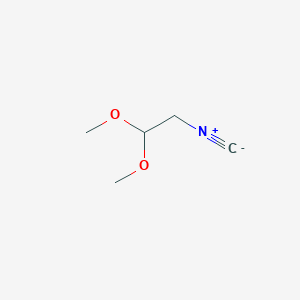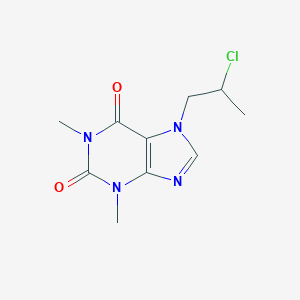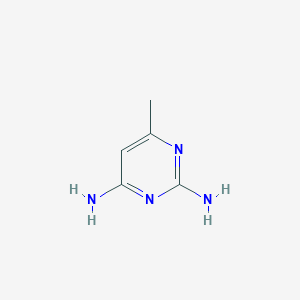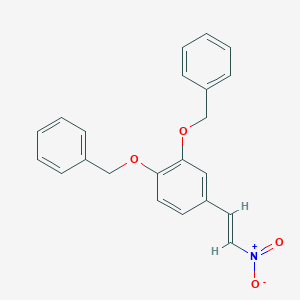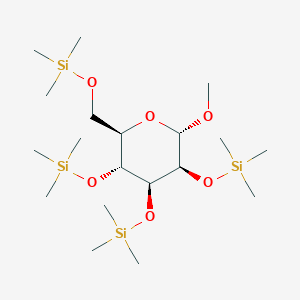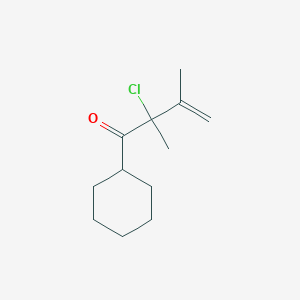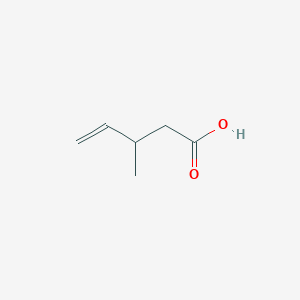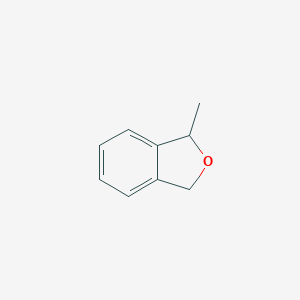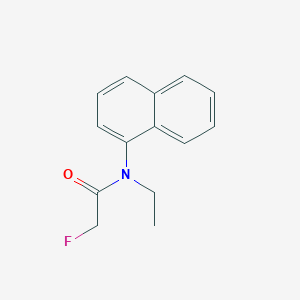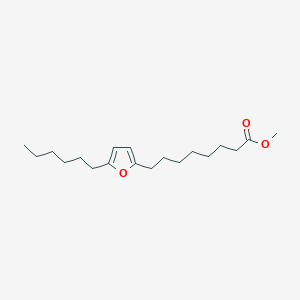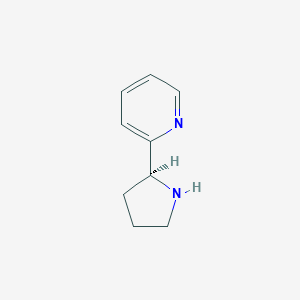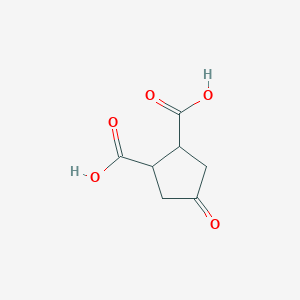
4-Oxocyclopentane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound with the chemical formula C7H8O5. It appears as a white crystalline solid and is soluble in water, ethanol, and ether, while being slightly soluble in chloroform . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Oxocyclopentane-1,2-dicarboxylic acid involves several steps:
Keto-Alcohol Interconversion: Cyclopentanone is heated to a high temperature to induce a keto-alcohol interconversion reaction, resulting in the formation of cyclopentanol.
Oxidation: Cyclopentanol undergoes oxidation in the presence of oxygen to form 4-cyclopentanone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Oxocyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic compounds and polymers.
Biology: The compound acts as an inhibitor of proteases, making it valuable in biochemical research.
Medicine: Its inhibitory properties are explored for potential therapeutic applications.
Industry: It is used in the preparation of polymer materials with specific functions.
Mecanismo De Acción
The mechanism of action of 4-Oxocyclopentane-1,2-dicarboxylic acid involves its role as a protease inhibitor. It inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . This inhibition is crucial in various biochemical pathways and can be leveraged for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester: This compound is a dimethyl ester derivative of 4-Oxocyclopentane-1,2-dicarboxylic acid.
Cyclopentanone derivatives: Other derivatives of cyclopentanone share similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory action on proteases and its versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex organic compounds and polymers further distinguishes it from similar compounds.
Propiedades
Número CAS |
1703-61-3 |
|---|---|
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |
Clave InChI |
CJSMOECOKYPHSC-SYDPRGILSA-N |
SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
SMILES isomérico |
C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C(CC1=O)C(=O)O)C(=O)O |
Key on ui other cas no. |
1703-61-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
